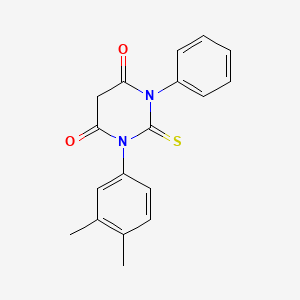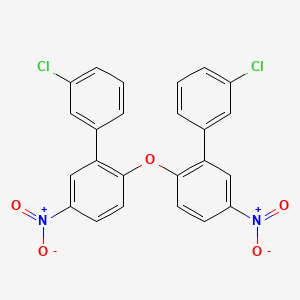
6,6''-Oxybis(3'-chloro-3-nitro-1,1'-biphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl units connected through an oxygen atom, with each biphenyl unit substituted with a chlorine and a nitro group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) typically involves the coupling of two biphenyl units through an oxygen atom. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This method yields the desired biphenyl derivative with high efficiency.
Industrial Production Methods
Industrial production of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong nucleophiles such as dimethylamine in ethanol solution at room temperature.
Major Products Formed
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) involves its interaction with molecular targets through its nitro and chlorine substituents. The nitro groups can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to diverse chemical and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Similar biphenyl derivative with different substituents.
1,1’-Oxybis(3-chloropropyl) ether: Another compound with an oxygen bridge but different substituents.
Propiedades
Fórmula molecular |
C24H14Cl2N2O5 |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-1-[2-(3-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-17-5-1-3-15(11-17)21-13-19(27(29)30)7-9-23(21)33-24-10-8-20(28(31)32)14-22(24)16-4-2-6-18(26)12-16/h1-14H |
Clave InChI |
UVYWMLHNIHMHNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


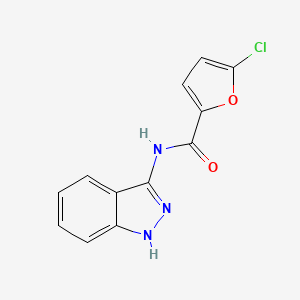


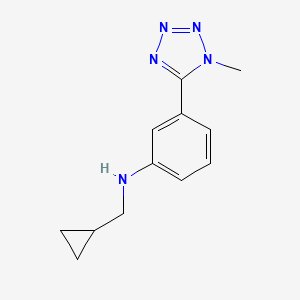
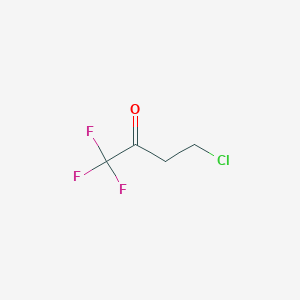

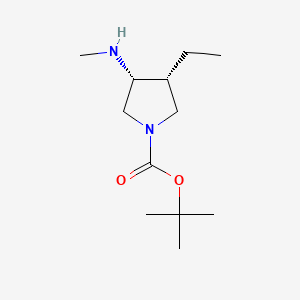
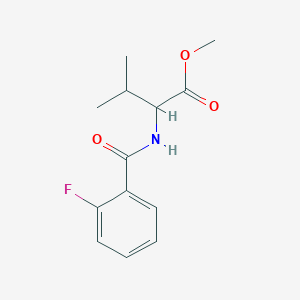

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
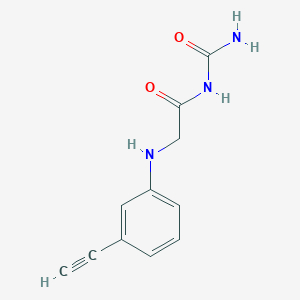

![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
